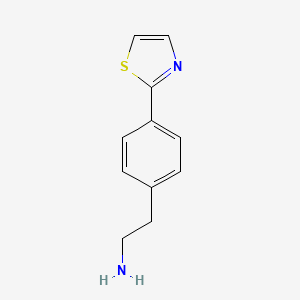

2-(4-(Thiazol-2-yl)phenyl)ethanamine

説明

特性

IUPAC Name |

2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNWWKBSAAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Thiazoles via Suzuki-Miyaura Coupling

A method for synthesizing thiazoles involves a Suzuki-Miyaura palladium-catalyzed coupling reaction. This approach begins with (3-adamant-1-yl)-(4-fluorophenyl)boronic acid (6) and 2-thiazole bromide (7) to yield a phthalimide-protected adamantane derivative (8). The boronic acid (6) preparation method can be modified by altering reaction times. Hydrazinolysis of derivative 8 produces 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a), which can then be modified through methylation, dimethylation, acylation, or carbamoylation to generate adducts 1b–j.

Scheme 1: Synthesis of Thiazoles via Suzuki-Miyaura Coupling

$$

\begin{aligned}

& \text{Boronic acid (6) + 2-thiazole bromide (7)} \

& \xrightarrow{\text{Suzuki-Miyaura coupling}} \text{Phthalimide protected adamantane derivative (8)} \

& \xrightarrow{\text{Hydrazinolysis}} \text{2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a)} \

& \xrightarrow{\text{Modification}} \text{Adducts 1b-j}

\end{aligned}

$$

Synthesis via Hantzsch Condensation

Another synthetic route to thiazoles involves Hantzsch condensation. This method uses thiobenzamide (14) with α-bromoketone (15) to produce the desired thiazole adduct (10). The preparation of 4-(adamant-1-yl)benzoic acid (12) can be achieved through transition metal ion-catalyzed oxidation of 1-(4-tolyl)adamantane (11). Oxidation is performed by bubbling oxygen gas through the reaction mixture at 105 °C for 6 hours. Benzoic acid 12 is then converted to benzamide 13 and thiobenzamide 14. Compared to the Suzuki-Miyaura coupling, Hantzsch condensation involves a more straightforward work-up and cheaper reagents, though it requires more steps (5 steps with 17% yield for Suzuki-Miyaura vs. 6 steps with 25% yield for Hantzsch).

Scheme 2: Synthesis of Thiazoles via Hantzsch Condensation

$$

\begin{aligned}

& \text{1-(4-tolyl)adamantane (11)} \xrightarrow{\text{Oxidation}} \text{4-(adamant-1-yl)benzoic acid (12)} \

& \xrightarrow{\text{Conversion}} \text{Benzamide (13)} \xrightarrow{} \text{Thiobenzamide (14)} \

& \text{Thiobenzamide (14) + α-bromoketone (15)} \xrightarrow{\text{Hantzsch condensation}} \text{Thiazole adduct (10)}

\end{aligned}

$$

Synthesis of Functionalized Thiazoles

Functionalized thiazoles can be synthesized by condensing thiobenzamide 14 with 1,3-dichloroacetone and 4-chloroacetoacetate under Hantzsch reaction conditions to yield chloromethylthiazole 15 and thiazolethyl acetate 16, respectively. Chloromethylthiazole 15 can be treated with KCN or KSCN to produce cyanide 2e and thiocyanide 2f, respectively. Thiazolethyl acetate 16 can be reduced to alcohol 2g, which is then converted to azide 2h via activation of the methanesulphonyl derivative 17.

Scheme 3: Synthesis of Functionalized Thiazoles

$$

\begin{aligned}

& \text{Thiobenzamide (14) + 1,3-dichloroacetone} \xrightarrow{\text{Hantzsch reaction}} \text{Chloromethylthiazole (15)} \

& \text{Thiobenzamide (14) + 4-chloroacetoacetate} \xrightarrow{\text{Hantzsch reaction}} \text{Thiazolethyl acetate (16)} \

& \text{Chloromethylthiazole (15) + KCN or KSCN} \xrightarrow{} \text{Cyanide (2e) or Thiocyanide (2f)} \

& \text{Thiazolethyl acetate (16)} \xrightarrow{\text{Reduction}} \text{Alcohol (2g)} \xrightarrow{\text{Activation}} \text{Azide (2h)}

\end{aligned}

$$

Synthesis of 2-Substituted Thiazoles

2-substituted-4-{4-(adamant-1-yl)phenyl}thiazoles (3a–d) and guanidyl derivative 3e can be synthesized as follows: (1-Phenyl)adamantane (18) is acylated under Friedel-Crafts reaction conditions to yield α-bromoketone 19, which then undergoes Hantzsch condensation with thiourea, thioamides 20, 21, or guanylthiourea to produce thiazoles 3a–c and 3e, respectively. Dimethylthiazole 3d is prepared from thiazole 3c.

Scheme 4: Synthesis of 2-Substituted Thiazoles

$$

\begin{aligned}

& \text{(1-Phenyl)adamantane (18)} \xrightarrow{\text{Friedel-Crafts acylation}} \text{α-bromoketone (19)} \

& \xrightarrow{\text{Hantzsch condensation with thiourea, thioamides, or guanylthiourea}} \text{Thiazoles (3a-c, 3e)} \

& \text{Thiazole (3c)} \xrightarrow{} \text{Dimethylthiazole (3d)}

\end{aligned}

$$

Improved Process for Preparing 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide

An improved process for preparing 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide of formula (1) involves several steps:

Reacting a compound of formula (12) with 4-nitrophenylethylamine of formula (13) in a suitable organic solvent to afford a compound (R)-l-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride of formula (2). Suitable organic solvents include tetrahydrofuran (THF), 2-methyl THF, methyl tertiary butyl ether (MTBE), acetonitrile, 2-propanol, or toluene, with THF being preferred. The solvent volume can range from about 0 to about 10 volumes, preferably about 1 to about 3 volumes. The reaction can be carried out in the presence or absence of a base.

Subjecting the compound of formula (2) to catalytic hydrogenation in the presence of a suitable catalyst and solvent to afford the compound (R)-l-Phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride of formula (10).

Reacting the compound of formula (10) with a compound 2-aminothiazol-4-acetic acid of formula (6) in the presence of a suitable catalyst and a solvent to afford the pure compound 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]-acetamide of formula (1).

$$

\begin{aligned}

& \text{Compound (12) + 4-Nitrophenylethylamine (13)} \xrightarrow{\text{Organic Solvent}} \text{(R)-l-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride (2)} \

& \text{Compound (2)} \xrightarrow{\text{Catalytic Hydrogenation}} \text{(R)-l-Phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride (10)} \

& \text{Compound (10) + 2-Aminothiazol-4-acetic acid (6)} \xrightarrow{\text{Catalyst and Solvent}} \text{2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]-acetamide (1)}

\end{aligned}

$$

One-Pot Synthesis of Thiazole Derivatives

Thiazole derivatives can also be synthesized via a one-pot, three-component reaction using 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1), thiosemicarbazide (2), and hydrazonoyl chlorides (3a–e or 7a–d). The mixture is refluxed in dioxane with a catalytic amount of triethylamine (TEA) for 2–4 hours, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired products (4a–e or 8a–d).

- Mix 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1) (0.259 g, 1 mmol), thiosemicarbazide (2) (0.091 g, 1 mmol), and hydrazonoyl chlorides (3a–e or 7a–d) (1 mmol) in dioxane (20 mL) with catalytic TEA.

- Reflux the mixture for 2–4 hours, monitoring the reaction using TLC.

- Isolate the precipitate by filtration, wash with methanol, and dry.

- Recrystallize the product from a suitable solvent to obtain the thiazole derivatives (4a–e or 8a–d).

化学反応の分析

Types of Reactions

2-(4-(Thiazol-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(4-(Thiazol-2-yl)phenyl)ethanamine, exhibit promising anticancer properties. A study highlighted the synthesis of 2-aminothiazole-based compounds that showed cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and others. The mechanism involves the ability of these compounds to induce apoptosis in malignant cells through electrophilic interactions with cellular macromolecules .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.80 |

| Other Thiazole Derivatives | Various | Varies |

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. The phenolic nature of the compound enhances its interaction with microbial cell membranes, leading to increased efficacy .

Biological Research

Neuroprotective Effects

Recent studies have suggested that thiazole derivatives can exert neuroprotective effects. They may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of thiazoles contribute to their protective role against neuronal damage .

Trypanocidal Activity

Another significant application is the potential use of these compounds in treating Trypanosoma brucei infections, which cause sleeping sickness. Certain derivatives have demonstrated trypanocidal activity with IC50 values indicating effective inhibition of the parasite's growth .

Synthetic Methodologies

Synthesis Pathways

The synthesis of this compound typically involves reactions that create thiazole rings and amine functionalities. Common methods include:

- Condensation Reactions : Combining thiazole precursors with phenyl derivatives under acidic or basic conditions.

- Electrophilic Aromatic Substitution : Utilizing thiazole as an electrophile in reactions with activated aromatic compounds.

These synthetic routes allow for the modification of the thiazole ring and side chains, enabling the development of a library of analogs for further testing .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines, revealing that modifications at different positions on the thiazole ring significantly affected potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts.

Case Study: Antimicrobial Efficacy

In another study assessing antimicrobial activity, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that substitutions on the thiazole ring could enhance antibacterial properties, suggesting a structure-activity relationship that could guide future drug design efforts.

作用機序

The mechanism of action of 2-(4-(Thiazol-2-yl)phenyl)ethanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions. The exact pathways and targets can vary depending on the specific biological context .

類似化合物との比較

Structural Features :

- Molecular formula : C${11}$H${11}$N$_2$S (inferred from analogous compounds in and ).

- Key properties : The ethanamine chain enhances solubility in polar solvents, while the aromatic thiazole and phenyl groups contribute to lipophilicity.

Thiazole-containing amines exhibit structural diversity, impacting their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations :

- Amine chain length : Methanamine derivatives (e.g., ) have shorter chains, reducing flexibility compared to ethanamine analogs.

- Substituents on phenyl : Electron-donating groups (e.g., -OCH$3$ in ) increase solubility, while lipophilic groups (e.g., -CH$3$ in ) enhance membrane permeability.

- Heterocycle modifications : Replacement of thiazole with oxazole () or thiophene () alters electronic properties and bioactivity.

Synthetic Yields :

- Thiazole amines synthesized via one-step condensation () achieve yields up to 96.6%, whereas urea-linked thiazoles () show moderate yields (52.7–78.4%).

Biological Activities :

- Thiazole-urea hybrids () exhibit antifungal and antibacterial properties, with MIC values correlated to substituent electronegativity (e.g., -CF$_3$ groups enhance activity).

- Compounds with extended amine chains (e.g., ethanamine in ) may target amine receptors or transporters in biological systems.

Physicochemical Properties :

生物活性

2-(4-(Thiazol-2-yl)phenyl)ethanamine, a compound characterized by its thiazole and phenyl moieties, has attracted considerable attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antimicrobial properties, and comparative analysis with related compounds.

- Molecular Formula : C11H12N2S

- Molecular Weight : 204.29 g/mol

- CAS Number : 1497794

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution reactions. The thiazole ring enhances the compound's reactivity, allowing it to form adducts with cellular macromolecules, which may lead to apoptosis in cancer cells.

Cytotoxicity and Antimicrobial Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell death through mechanisms involving oxidative stress and DNA damage.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 15.3 | |

| MCF-7 (breast) | 12.5 | |

| A549 (lung) | 20.8 |

The antimicrobial properties of this compound have also been evaluated. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Case Studies

A notable study investigated the electrophilic activity of thiazole derivatives, including this compound. The results indicated that the compound effectively reacted with thiols, suggesting potential therapeutic applications in drug design targeting specific biomolecules.

Another study assessed the hypoglycemic effects of thiazole derivatives in diabetic models, revealing that similar compounds could reduce blood glucose levels significantly.

Comparative Analysis

To understand the unique properties of this compound, a comparison with other thiazole-containing compounds is essential.

Table 3: Comparative Analysis

| Compound | Electrophilic Reactivity | Antimicrobial Activity | Antidiabetic Potential |

|---|---|---|---|

| This compound | High | Moderate | Suggested |

| Thiazole derivative A | Moderate | Low | Not Established |

| Thiazole derivative B | Low | Moderate | Limited |

Q & A

What are the established synthetic routes for 2-(4-(Thiazol-2-yl)phenyl)ethanamine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves coupling a thiazole moiety to a phenyl-ethylamine backbone. Key steps include:

- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol with acetic acid as a catalyst) .

- Coupling Reactions : Use of palladium catalysts for Suzuki-Miyaura coupling to attach the thiazole group to the phenyl ring. Triethylamine and dichloromethane are common solvents/bases for deprotonation and side-reaction suppression .

- Critical Conditions : Temperature control (70–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine-to-thiazole precursors). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A multi-spectroscopic approach is employed:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for thiazole and phenyl groups) and amine protons (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-S/C-N bonds (650–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., 231.08 g/mol for C₁₁H₁₁N₂S). Elemental analysis (C, H, N, S) ensures >97% purity .

What strategies are recommended to assess and ensure compound purity for in vitro studies?

Methodological Answer:

- Chromatographic Methods : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%).

- Recrystallization : Ethanol/water mixtures (3:1 v/v) improve crystallinity and purity .

- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to identify solvent residues .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Advanced Methodology:

- In vitro Assays :

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ .

- Positive/Negative Controls : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial assays) .

How do structural modifications (e.g., substituent addition) influence the biological activity of thiazole-ethanamine derivatives?

Advanced SAR Analysis:

- Electron-Withdrawing Groups (e.g., -NO₂ at the phenyl ring): Enhance antimicrobial activity but may reduce solubility .

- Methoxy Substituents : Improve bioavailability via increased lipophilicity (logP optimization) .

- Thiazole Ring Variation : Replacing sulfur with oxygen (oxazole) decreases activity, highlighting the critical role of the thiazole’s heteroatom .

What computational tools are effective in predicting the target binding affinity of this compound?

Advanced Methodology:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Parameters: grid size 25 ų, Lamarckian genetic algorithm .

- QSAR Models : Train datasets with descriptors (e.g., topological polar surface area, molar refractivity) to predict EC₅₀ values .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Methodology:

- Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations .

- Analytical Validation : Re-examine compound purity and stereochemistry via chiral HPLC or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。